Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate
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Overview
Description
Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate is a chemical compound known for its unique structure and properties It is a derivative of carbamic acid and features a benzyl group attached to a [(2S)-1-oxo-4-phenylbutan-2-yl] moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with [(2S)-1-oxo-4-phenylbutan-2-yl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or altering the conformation of target proteins, thereby affecting their function.
Comparison with Similar Compounds
Benzylcarbamate: A simpler derivative with a benzyl group attached to a carbamate moiety.
Phenylcarbamate: Contains a phenyl group instead of a benzyl group.
Methylcarbamate: Features a methyl group in place of the benzyl group.
Uniqueness: Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate is unique due to its specific [(2S)-1-oxo-4-phenylbutan-2-yl] moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
207305-48-4 |
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Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-oxo-4-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C18H19NO3/c20-13-17(12-11-15-7-3-1-4-8-15)19-18(21)22-14-16-9-5-2-6-10-16/h1-10,13,17H,11-12,14H2,(H,19,21)/t17-/m0/s1 |
InChI Key |
XRQRLIJXTNDYQJ-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C=O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C=O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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